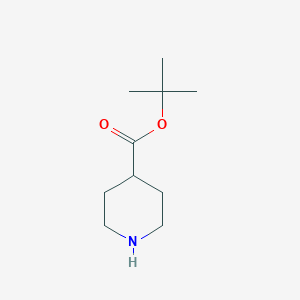

Tert-butyl Piperidine-4-carboxylate

Cat. No. B166530

Key on ui cas rn:

138007-24-6

M. Wt: 185.26 g/mol

InChI Key: FUYBPBOHNIHCHM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09340546B2

Procedure details

To a 3 L florentine under nitrogen was charged Pd on C, wet, Degussa (10% Pd, 50% WATER) (8.120 g, 76.30 mmol) then EtOAc (1.706 L). The mixture was degassed via N2/vacuum cycles (3×), then a solution of O1-benzyl O4-tert-butyl piperidine-1,4-dicarboxylate 21 (243.7 g, 763.0 mmol) in EtOAc (243.7 mL) was added. Mixture was stirred under a hydrogen atmosphere overnight. Hydrogen was replenished and mixture was stirred for a further 3.5 h. Methanol (60 mL) was added to aid dissolution of precipitate then filtered through celite, washing through with methanol. Filtrate concentrated in vacuo to leave a brown oil with a slight suspension of a white solid, 138.6 g. Solid removed by filtration, and washed with minimal EtOAc. Filtrate was concentrated in vacuo to leave desired product as a light brown oil (129 g, 91%). 1H NMR (500 MHz, DMSO-d6) δ 2.88 (dt, 2H), 2.44 (td, 2H), 2.23 (tt, 1H), 1.69-1.64 (m, 2H) and 1.41-1.33 (m, 11H).

Quantity

243.7 g

Type

reactant

Reaction Step Two

Name

Yield

91%

Identifiers

|

REACTION_CXSMILES

|

O.[N:2]1(C(OCC2C=CC=CC=2)=O)[CH2:7][CH2:6][CH:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[H][H].CO>CCOC(C)=O.[Pd]>[NH:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

243.7 g

|

|

Type

|

reactant

|

|

Smiles

|

N1(CCC(CC1)C(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

243.7 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Seven

|

Name

|

|

|

Quantity

|

1.706 L

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Mixture was stirred under a hydrogen atmosphere overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was degassed via N2/vacuum cycles (3×)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

mixture was stirred for a further 3.5 h

|

|

Duration

|

3.5 h

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolution of precipitate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

then filtered through celite

|

WASH

|

Type

|

WASH

|

|

Details

|

washing through with methanol

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Filtrate concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to leave a brown oil

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

with a slight suspension of a white solid, 138.6 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solid removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with minimal EtOAc

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Filtrate was concentrated in vacuo

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1CCC(CC1)C(=O)OC(C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 129 g | |

| YIELD: PERCENTYIELD | 91% | |

| YIELD: CALCULATEDPERCENTYIELD | 91.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |